molecular formula C23H21BrN6O2S B15142745 SARS-CoV-2 3CLpro-IN-3

SARS-CoV-2 3CLpro-IN-3

Cat. No.: B15142745
M. Wt: 525.4 g/mol
InChI Key: RBXPXJMTLBBAOI-PFHIICLJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SARS-CoV-2 3CLpro-IN-3 is a compound that targets the 3-chymotrypsin-like protease (3CLpro) of the SARS-CoV-2 virus. This protease is essential for the viral replication and transcription processes, making it a critical target for antiviral drug development. Inhibitors like this compound are designed to block the activity of this protease, thereby hindering the virus’s ability to replicate and spread .

Properties

Molecular Formula

C23H21BrN6O2S

Molecular Weight

525.4 g/mol

IUPAC Name

ethyl (2E)-2-[(E)-N'-anilino-N-phenyliminocarbamimidoyl]sulfanyl-2-[(4-bromophenyl)hydrazinylidene]acetate

InChI

InChI=1S/C23H21BrN6O2S/c1-2-32-22(31)21(28-25-20-15-13-17(24)14-16-20)33-23(29-26-18-9-5-3-6-10-18)30-27-19-11-7-4-8-12-19/h3-16,25-26H,2H2,1H3/b28-21+,29-23+,30-27?

InChI Key

RBXPXJMTLBBAOI-PFHIICLJSA-N

Isomeric SMILES

CCOC(=O)/C(=N\NC1=CC=C(C=C1)Br)/S/C(=N/NC2=CC=CC=C2)/N=NC3=CC=CC=C3

Canonical SMILES

CCOC(=O)C(=NNC1=CC=C(C=C1)Br)SC(=NNC2=CC=CC=C2)N=NC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SARS-CoV-2 3CLpro-IN-3 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The exact synthetic route can vary, but it generally includes:

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity reagents, and implementing efficient purification methods. Continuous flow chemistry and automated synthesis platforms may be employed to enhance production efficiency and consistency .

Chemical Reactions Analysis

Catalytic Mechanism of 3CLpro

The 3CLpro enzyme employs a Cys145–His41 catalytic dyad (unlike the canonical Ser/His/Asp triad) for proteolytic cleavage of viral polyproteins . Key steps include:

  • Nucleophilic attack : The Cys145 thiolate (activated by His41) attacks the carbonyl carbon of glutamine (P1 residue) in substrates, forming a tetrahedral thiohemiacetal intermediate .

  • Oxyanion stabilization : The intermediate is stabilized by hydrogen bonds involving Cys145 and G143 .

  • Hydrolysis : A water molecule cleaves the thioester bond, releasing substrate fragments .

2.1. Allosteric Inhibition

  • Colloidal bismuth subcitrate (CBS) binds to cysteine residues (e.g., Cys300 in the dimerization domain), destabilizing the homodimeric structure required for catalysis .

  • Structural impact : CBS induces dimer dissociation, as shown by size-exclusion chromatography (SEC) for wild-type 3CLpro but not the C300S mutant .

2.2. Active-Site Inhibition

  • Direct binding to catalytic residues :

    • Ivermectin interacts with Cys145/His41/Glu166, partially inhibiting enzymatic activity (IC₅₀ = 21 μM) .

    • Compounds 34 and 36 (from in silico screening):

      • Compound 34 : Binds S4 and S1′ subsites via hydrogen bonds, π-π stacking, and π-sulfur interactions .

      • Compound 36 : Engages S1, S2, and S4 subsites, stabilizing the enzyme (lower RMSD/RMSF in MD simulations) .

    • FDA-approved drugs : Boceprevir, paritaprevir, and tipranavir show partial inhibition through interactions with the catalytic dyad .

2.3. Covalent Targeting

  • Bi(III)-based inhibitors (e.g., CBS): Bind thiol groups of cysteine residues, disrupting catalysis .

Comparative Analysis of Inhibitors

InhibitorTarget SiteBinding ModeIC₅₀ (μM)Key Interaction Residues
Colloidal bismuthCys300 (dimerization domain)Allosteric, thiol bindingN/ACys300, His41, Cys145
Compound 34S4, S1′ subsitesHydrogen bonds, π-interactions6.12 ± 0.42S1′ pocket residues
Compound 36S1, S2, S4 subsitesHydrogen bonds, vdW forces4.47 ± 0.39Active-site residues
IvermectinCatalytic dyad (Cys145/His41)Partial binding21 Cys145, His41, Glu166

Structural Insights from Molecular Dynamics

  • Stabilization by inhibitors :

    • Compounds 34 and 36 reduce RMSD (root mean square deviation) and RMSF (root mean square fluctuation) of 3CLpro, indicating enhanced structural rigidity .

    • PCA (Principal Component Analysis) : Inhibitors restrict conformational flexibility, particularly in the S1–S4 subsites .

Key Challenges and Research Gaps

  • Dimerization dependency : Some inhibitors (e.g., ivermectin) require the homodimeric form of 3CLpro for activity .

  • Off-target effects : FDA-approved drugs (e.g., boceprevir) show only partial inhibition, necessitating further optimization .

  • Mechanistic diversity : Allosteric vs. active-site inhibition pathways require distinct design strategies .

This synthesis highlights the biochemical and structural basis of 3CLpro inhibition, emphasizing the importance of targeting both catalytic residues and dimerization interfaces. While "SARS-CoV-2 3CLpro-IN-3" is not explicitly documented, the framework above provides a foundation for analyzing novel inhibitors.

Scientific Research Applications

SARS-CoV-2 3CLpro-IN-3 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

SARS-CoV-2 3CLpro-IN-3 exerts its effects by binding to the active site of the 3CLpro enzyme, thereby inhibiting its proteolytic activity. The compound interacts with key amino acid residues in the active site, such as cysteine and histidine, which are crucial for the enzyme’s catalytic function. This inhibition prevents the cleavage of viral polyproteins, thereby blocking viral replication and transcription .

Comparison with Similar Compounds

SARS-CoV-2 3CLpro-IN-3 can be compared with other 3CLpro inhibitors such as nirmatrelvir, ensitrelvir, and WU-04. These compounds share a similar mechanism of action but may differ in their binding affinities, selectivity, and resistance profiles:

Each of these inhibitors has unique structural features and pharmacokinetic properties that influence their efficacy and safety profiles.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.